molecular formula C7H12ClNO B071335 1-Methylpiperidine-3-carbonyl chloride CAS No. 193538-44-2

1-Methylpiperidine-3-carbonyl chloride

Cat. No.: B071335
CAS No.: 193538-44-2
M. Wt: 161.63 g/mol
InChI Key: ZKIJYOZMNSWYMI-UHFFFAOYSA-N
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Description

1-Methylpiperidine-3-carbonyl chloride is a chemical compound belonging to the class of piperidine derivatives. It is widely utilized in various fields, including medical, environmental, and industrial research. This compound is known for its versatility and significant role in organic synthesis and drug discovery.

Preparation Methods

The synthesis of 1-Methylpiperidine-3-carbonyl chloride typically involves the reaction of 1-methylpiperidine with phosgene or thionyl chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product’s purity and yield . Industrial production methods may involve large-scale reactions in specialized reactors to handle the hazardous nature of phosgene or thionyl chloride .

Chemical Reactions Analysis

1-Methylpiperidine-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 1-methylpiperidine-3-carboxylic acid.

    Reduction: It can be reduced to 1-methylpiperidine-3-methanol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include amines, alcohols, water, and reducing agents. The major products formed from these reactions are amides, esters, carboxylic acids, and alcohols .

Scientific Research Applications

1-Methylpiperidine-3-carbonyl chloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various piperidine derivatives.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals with antihistamine, antipsychotic, and antiviral properties.

    Medicine: It is involved in drug development and clinical trials, contributing to the discovery of new therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methylpiperidine-3-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups. For example, in medicinal chemistry, its derivatives may target specific receptors or enzymes, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

1-Methylpiperidine-3-carbonyl chloride can be compared with other piperidine derivatives such as:

    Piperidine-3-carbonyl chloride: Lacks the methyl group at the nitrogen atom, which may affect its reactivity and applications.

    1-Ethylpiperidine-3-carbonyl chloride: Contains an ethyl group instead of a methyl group, potentially altering its chemical properties and biological activity.

    1-Methylpiperidine-4-carbonyl chloride: The position of the carbonyl chloride group is different, which can influence its reactivity and the types of derivatives formed.

These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting chemical and biological properties.

Properties

IUPAC Name

1-methylpiperidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-9-4-2-3-6(5-9)7(8)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIJYOZMNSWYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601772
Record name 1-Methylpiperidine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193538-44-2
Record name 1-Methyl-3-piperidinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193538-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpiperidine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The hydrochloride salt of (±)-N-methylnipecotic acid (1.0 g) was suspended in dichloromethane (25 ml) and stirred at room temperature for 2 h with oxalyl chloride (0.58 ml) and DMF (1 drop). The solvent was then evaporated to yield the hydrochloride salt of N-methylnipecotyl chloride as a pale yellow solid.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.58 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

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